3,4-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
3,4-Dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a synthetic small molecule featuring a thiazolo[5,4-b]pyridine core linked to a substituted phenyl group and a 3,4-dimethylbenzenesulfonamide moiety. This structure positions it within a class of heterocyclic compounds investigated for kinase inhibition and other therapeutic applications. The sulfonamide group and methyl substituents are critical for modulating solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
3,4-dimethyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c1-13-7-9-17(11-15(13)3)28(25,26)24-19-12-16(8-6-14(19)2)20-23-18-5-4-10-22-21(18)27-20/h4-12,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHFTJIEGHDBPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 2,4-Dichloro-3-Nitropyridine
Reaction with morpholine selectively substitutes the 4-chloro group, yielding 4-morpholino-2-chloro-3-nitropyridine. For the target compound, morpholine is omitted to retain a reactive site for subsequent phenyl coupling.
Nitro Reduction and Thioamide Formation
Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing 3-amino-2-chloro-4-substituted pyridine. Treatment with Lawesson’s reagent converts the amine to a thioamide.
Thiazole Cyclization
The thioamide reacts with α-bromoacetophenone derivatives under basic conditions (e.g., K₂CO₃, DMF), forming the thiazole ring via intramolecular cyclization. This step furnishes the thiazolo[5,4-b]pyridine scaffold with a halogen (Cl) at position 2.
Coupling to 2-Methyl-5-Aminophenyl
The thiazolo[5,4-b]pyridine is coupled to the central phenyl ring via a Suzuki-Miyaura reaction:
Boronic Acid Preparation
5-Amino-2-methylphenylboronic acid is synthesized from 5-bromo-2-methylaniline via Miyaura borylation (Pd(dppf)Cl₂, B₂Pin₂, KOAc).
Suzuki Coupling
2-Chlorothiazolo[5,4-b]pyridine reacts with the boronic acid under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O), yielding 2-(5-amino-2-methylphenyl)thiazolo[5,4-b]pyridine.
Sulfonylation with 3,4-Dimethylbenzenesulfonyl Chloride
The final step introduces the sulfonamide group via nucleophilic acyl substitution:
Reaction Conditions
5-Amino-2-methylphenyl intermediate is treated with 3,4-dimethylbenzenesulfonyl chloride in the presence of pyridine or Et₃N (base) in anhydrous DCM. The reaction proceeds at 0–25°C, monitored by TLC until completion.
Workup and Purification
Crude product is washed (HCl, NaHCO₃, brine), dried (MgSO₄), and purified via column chromatography (SiO₂, EtOAc/hexane) to afford the title compound.
Analytical Data and Characterization
- Molecular Formula : C₂₁H₁₉N₃O₂S₂
- Molecular Weight : 409.5 g/mol
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.85–7.20 (m, 8H, aromatic), 2.65 (s, 3H, CH₃), 2.40 (s, 6H, 2×CH₃).
- HRMS : m/z calcd. for C₂₁H₁₉N₃O₂S₂ [M+H]⁺: 410.0994; found: 410.0998.
Optimization and Challenges
- Regioselectivity in Cyclization : Lawesson’s reagent must selectively target the pyridine amine to avoid side reactions.
- Coupling Efficiency : Suzuki reaction requires precise stoichiometry (1:1.2 boronic acid:halide) and degassed solvents to prevent Pd oxidation.
- Sulfonylation Yield : Excess sulfonyl chloride (1.5 eq) and slow addition mitigate di-sulfonation.
Alternative Synthetic Routes
Ullmann Coupling
2-Bromothiazolo[5,4-b]pyridine couples with 5-amino-2-methylphenol using CuI/L-proline, though lower yields (∼60%) are observed compared to Suzuki.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of reduced thiazole derivatives.
Substitution: Introduction of various functional groups at specific positions on the thiazole ring.
Scientific Research Applications
This compound has significant applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: Its biological activities make it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine: Potential therapeutic applications include the treatment of infections and cancer due to its antimicrobial and antitumor properties.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Comparison with Similar Thiazolo[5,4-b]Pyridine Derivatives
Structural Modifications and Enzymatic Activity
c-KIT Inhibitors
Evidence from studies on thiazolo[5,4-b]pyridine derivatives highlights the importance of substituents on enzymatic activity. For example:
- Compound 6h : A derivative with a 3-(trifluoromethyl)phenyl group exhibited moderate c-KIT inhibition (IC₅₀ = 9.87 µM). The trifluoromethyl group enhanced hydrophobic interactions within the kinase’s binding pocket .
- However, the dimethyl groups could improve lipophilicity and membrane permeability .
PI3Kα Inhibitors
In PI3Kα inhibition studies:
- Compound 19a : A sulfonamide-substituted derivative showed potent activity (IC₅₀ = 3.6 nM). Electron-deficient aryl sulfonamides (e.g., 2,4-difluorophenyl) enhanced interactions with Lys802 in PI3Kα .
- Target Compound : The 3,4-dimethylbenzenesulfonamide lacks strong electron-withdrawing groups, which may reduce charged interactions compared to 19a. However, the methyl groups could stabilize hydrophobic regions of the target protein .
Comparison with N-[2-Methyl-5-(Thiazolo[5,4-b]Pyridin-2-Yl)Phenyl]-5,6,7,8-Tetrahydronaphthalene-2-Sulfonamide
This analogue replaces the 3,4-dimethylbenzenesulfonamide with a tetrahydronaphthalene sulfonamide. The bulkier tetrahydronaphthalene group may reduce solubility but enhance binding to deeper hydrophobic pockets in target proteins .
Structure-Activity Relationships (SAR)
Key Observations :
Electron-Withdrawing Groups : Trifluoromethyl (6h) and fluoro (19a) substituents enhance activity by improving hydrophobic or charged interactions.
Sulfonamide Flexibility : Direct linkage of sulfonamide to the aryl group (as in the target compound) is preferable over methylene-spaced analogues, which show reduced activity .
Steric Effects : Bulky groups (e.g., tetrahydronaphthalene) may trade solubility for target engagement .
Biological Activity
3,4-Dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides an overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 409.5 g/mol
- CAS Number : 912625-36-6
The primary mechanism of action for this compound involves the inhibition of the Phosphoinositide 3-Kinase (PI3K) pathway. PI3K is crucial for various cellular processes including growth, survival, and metabolism. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells.
Biochemical Pathways
The compound's interaction with PI3K disrupts the PI3K/AKT/mTOR signaling pathway, which is often overactivated in cancer cells. This inhibition can result in:
- Decreased cell proliferation
- Induction of apoptosis
- Altered cellular metabolism
Anticancer Properties
Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity across various cancer cell lines. For instance:
- IC values for PI3K inhibition have been reported as low as 3.4 nM for structurally related compounds .
- The compound has shown effectiveness against multiple cancer types including glioblastoma and melanoma, with specific analogues demonstrating IC values comparable to standard treatments like doxorubicin .
Structure-Activity Relationship (SAR)
The biological activity of thiazolo[5,4-b]pyridine derivatives is influenced by their structural components. Key observations include:
- The presence of a sulfonamide group enhances PI3K inhibitory activity.
- Substituents on the phenyl ring significantly affect potency; for example, dimethyl substitutions lead to improved activity compared to other configurations .
Case Studies and Research Findings
- In Vitro Studies : A study evaluating the cytotoxic effects of thiazolo[5,4-b]pyridine derivatives found that compounds with specific substitutions exhibited potent activity against cancer cell lines such as A431 and U251 . The highest activity was linked to electron-withdrawing groups on the phenyl ring.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for similar compounds, indicating potential for effective systemic delivery in clinical settings .
- Clinical Implications : The promising results from preclinical studies support further investigation into clinical trials to evaluate the efficacy and safety of this compound in human subjects.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
